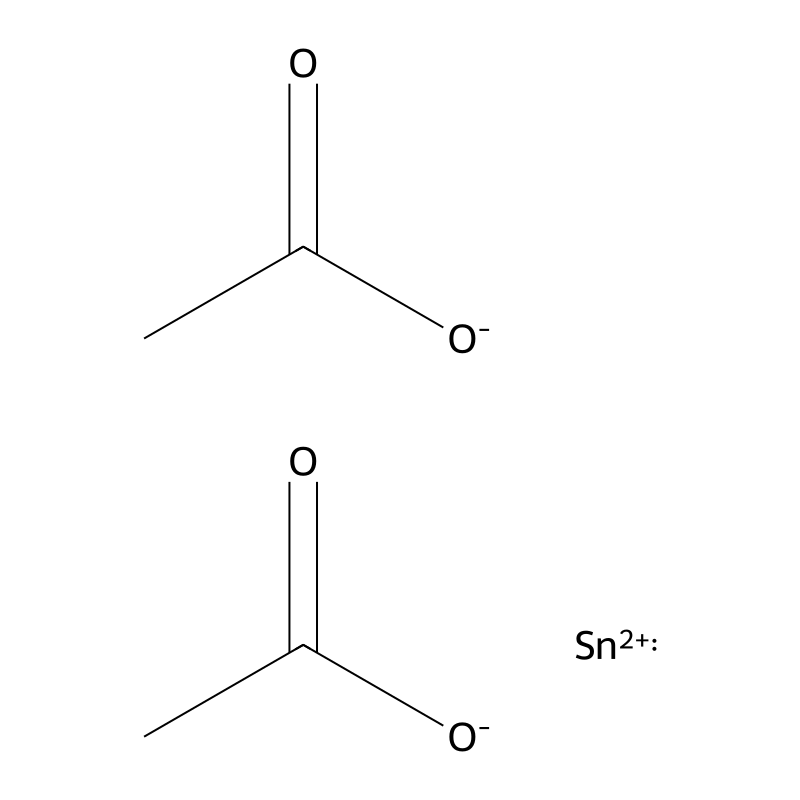Tin(II) acetate
C4H6O4Sn

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C4H6O4Sn
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Tin anodes: It serves as a starting material for the preparation of tin anodes for rechargeable thin-film batteries through organic electroplating []. This process allows for the creation of high-performance electrodes with improved capacity and cycling stability.
- Sn-Cu bimetallic nanoparticles: Tin(II) acetate acts as a reactant in the synthesis of Sn-Cu bimetallic nanoparticles []. These nanoparticles exhibit unique properties and find potential applications in various fields, including catalysis, electronics, and sensing.
- High surface area tin oxide catalysts: This compound plays a role in the preparation of high surface area tin oxide catalysts []. These catalysts are crucial in various chemical reactions due to their enhanced activity and selectivity.
- Tin(IV) oxide thin films: Tin(II) acetate can be employed in the photochemical vapor deposition (PCVD) process for the fabrication of tin(IV) oxide thin films []. These films have diverse applications in optoelectronics, solar cells, and gas sensors.
Catalyst for Organic Reactions
Tin(II) acetate exhibits Lewis acid properties, making it a valuable catalyst for various organic reactions:
- Esterification and transesterification: It acts as an efficient catalyst for esterification and transesterification reactions []. These reactions are essential in the synthesis of various organic compounds, including esters, biofuels, and pharmaceuticals.
- Carbon-hydrogen activation: In combination with palladium(II) acetate, it forms an efficient catalytic system for the carbon-hydrogen (C-H) activation of the methoxy group in anisole molecules []. This activation process is crucial for the development of new synthetic methods in organic chemistry.
Other Research Applications
Beyond the aforementioned applications, Tin(II) acetate finds use in other research areas:
- Poly(lactic acid) degradation: Research suggests that Tin(II) acetate can enhance the rate of thermal depolymerization of poly(lactic acid) (PLA) fibers []. This finding has potential implications for the development of more efficient PLA recycling methods.
- Stannous oral care compositions: Tin(II) acetate plays a role in some stannous oral care compositions, such as toothpastes and mouthwashes []. However, further research is needed to fully understand its specific effects on oral health.
Tin(II) acetate, also known as stannous acetate or diacetoxytin, is an organotin compound with the molecular formula C₄H₆O₄Sn and a molecular weight of approximately 236.8 g/mol. It appears as a white to off-white crystalline powder and has a melting point ranging from 182°C to 183°C. This compound is hygroscopic and decomposes in water, but it is soluble in dilute hydrochloric acid, dimethyl sulfoxide, and methanol . Tin(II) acetate is primarily recognized for its role as a Lewis acid catalyst in various organic synthesis reactions, particularly esterification and transesterification processes .
- Esterification and Transesterification: It acts as a catalyst to facilitate the formation of esters from carboxylic acids and alcohols, enhancing reaction rates .
- Carbon-Hydrogen Activation: Tin(II) acetate has been employed in catalytic systems for activating carbon-hydrogen bonds in aromatic compounds, such as anisole, in the presence of palladium(II) acetate .
- Synthesis of Bimetallic Nanoparticles: It serves as a precursor for synthesizing tin-copper bimetallic nanoparticles, which have applications in catalysis and materials science .
Tin(II) acetate can be synthesized through various methods:
- Reaction of Tin(II) Oxide with Acetic Acid: Tin(II) oxide reacts with acetic acid to form tin(II) acetate and water.
- Direct Reaction of Tin with Acetic Anhydride: Tin metal can react with acetic anhydride to yield tin(II) acetate.
- Solvothermal Methods: Recent advancements have explored solvothermal techniques for synthesizing nanostructured tin oxides using tin(II) acetate as a precursor .
Tin(II) acetate finds diverse applications across various fields:
- Catalysis: It is widely used as a catalyst in organic synthesis, particularly for esterification and transesterification reactions .
- Nanotechnology: Employed in the synthesis of bimetallic nanoparticles and high surface area tin oxide catalysts for energy storage applications .
- Photochemical Vapor Deposition: Used in the preparation of tin oxide thin films for electronic devices .
- Oral Care Products: Incorporated into formulations for dental products due to its antimicrobial properties .
Research on the interactions of tin(II) acetate with other compounds has revealed its utility in forming organotin compounds through photocatalytic reactions with aryl halides. This method allows for the direct synthesis of aryl organotin reagents from inexpensive starting materials like tin(II) acetate . Additionally, studies have indicated that it can enhance the thermal depolymerization rates of poly(lactic acid) fibers, showcasing its role in polymer chemistry .
Tin(II) acetate shares similarities with several other organotin compounds. Below is a comparison highlighting its uniqueness among similar compounds:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Tin(IV) oxide | SnO₂ | A stable oxide form used in electronics |
| Trimethylstannane | C₃H₉Sn | A volatile organotin compound used in organic synthesis |
| Dibutyltin dichloride | C₈H₁₈Cl₂Sn | Used as a biocide and stabilizer in plastics |
Tin(II) acetate is unique due to its dual role as both a catalyst in organic reactions and a precursor for advanced materials such as nanoparticles and thin films. Its specific reactivity patterns distinguish it from other organotin compounds, making it valuable in both synthetic chemistry and material science applications.
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








